Cas no 1072951-78-0 ((4-((2-Fluorobenzyl)oxy)phenyl)boronic acid)

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a 2-fluorobenzyloxy substituent on the phenyl ring. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The electron-withdrawing fluorine atom enhances the stability of the boronic acid group, improving its reactivity in palladium-catalyzed transformations. Its well-defined structure and consistent purity make it suitable for pharmaceutical and materials science research, particularly in the development of fluorinated organic compounds. The product is typically supplied as a white to off-white crystalline solid with confirmed analytical data (NMR, HPLC) to ensure reliability in synthetic applications.
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid structure
1072951-78-0 structure
商品名:(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
CAS番号:1072951-78-0
MF:C13H12BO3F
メガワット:246.04198
MDL:MFCD08705274
CID:827970
PubChem ID:329760301

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
    • 4-(2-Fluorobenzyloxy)phenylboronic acid
    • [4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
    • 4-(2'-Fluorobenzyloxy)phenylboronic acid
    • MDL: MFCD08705274
    • インチ: InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2
    • InChIKey: MSMQSLDBKPNEPX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)COC2=CC=C(C=C2)B(O)O)F

計算された属性

  • せいみつぶんしりょう: 246.08600
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 156-160 °C
  • ようかいど: 極微溶性(0.18 g/l)(25ºC)、
  • PSA: 49.69000
  • LogP: 1.08450

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F596773-100mg
4-(2'-Fluorobenzyloxy)phenylboronic Acid
1072951-78-0
100mg
$64.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0477-1G
(4-((2-fluorobenzyl)oxy)phenyl)boronic acid
1072951-78-0 95%
1g
¥ 640.00 2023-03-31
abcr
AB271605-1g
4-(2'-Fluorobenzyloxy)phenylboronic acid, 98%; .
1072951-78-0 98%
1g
€106.60 2025-03-19
A2B Chem LLC
AB55098-25g
4-(2'-Fluorobenzyloxy)phenylboronic acid
1072951-78-0 98%
25g
$445.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245227-25g
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
1072951-78-0 98%
25g
¥5830.00 2024-08-09
1PlusChem
1P003CAI-25g
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
1072951-78-0 98%
25g
$475.00 2025-02-19
TRC
F596773-500mg
4-(2'-Fluorobenzyloxy)phenylboronic Acid
1072951-78-0
500mg
$121.00 2023-05-18
abcr
AB271605-1 g
4-(2'-Fluorobenzyloxy)phenylboronic acid; 98%
1072951-78-0
1g
€106.60 2023-04-26
Apollo Scientific
PC412405-25g
4-(2'-Fluorobenzyloxy)phenylboronic acid
1072951-78-0 98%
25g
£525.00 2024-07-28
TRC
F596773-1000mg
4-(2'-Fluorobenzyloxy)phenylboronic Acid
1072951-78-0
1g
$201.00 2023-05-18

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 関連文献

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acidに関する追加情報

Introduction to (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid (CAS No. 1072951-78-0)

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1072951-78-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a 2-fluorobenzyl group and an oxy linkage in its molecular structure imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules.

The< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid molecule features a phenyl ring substituted at the fourth position with a boronic acid moiety, further modified by an oxy group connected to a 2-fluorobenzyl moiety. This specific arrangement enhances its compatibility with palladium-catalyzed coupling reactions, which are fundamental in constructing biaryl structures found in many pharmacologically active compounds. The fluorine atom in the 2-fluorobenzyl group introduces electronic and steric effects that can influence the reactivity and orientation of the boronic acid, making it a versatile tool for medicinal chemists.

In recent years, boronic acids have been extensively studied for their role in drug discovery and development. The< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, due to its structural features, has been employed in the synthesis of various bioactive molecules. One notable application is in the development of kinase inhibitors, where biaryl structures are crucial for achieving high binding affinity to target proteins. The< strong>2-fluorobenzyl group, in particular, has been shown to enhance metabolic stability and binding interactions, making it an attractive moiety for drug design.

The pharmaceutical industry has leveraged the reactivity of< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid in the context of modern drug development strategies. For instance, recent studies have demonstrated its utility in generating novel scaffolds for antiviral and anticancer agents. The ability to introduce fluorine-containing aryl groups into drug candidates can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced degradation rates. This has spurred interest in optimizing synthetic routes that incorporate< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a key intermediate.

The synthesis of< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid typically involves multi-step organic transformations, starting from readily available precursors. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to construct the desired biaryl framework efficiently.

In addition to its pharmaceutical applications, the< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid has found utility in materials science. Boronic acids are known for their ability to form coordination complexes with metals and other small molecules, which can be exploited in designing functional materials. The unique structural features of this compound make it a candidate for applications in sensors, catalysts, and even organic electronics. The incorporation of fluorine atoms can further modulate material properties, leading to innovative solutions in nanotechnology and advanced material engineering.

The growing body of research on< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid underscores its importance as a building block in synthetic chemistry. Ongoing studies aim to expand its applications by exploring new synthetic pathways and understanding its reactivity under different conditions. Collaborative efforts between academia and industry are driving innovation, ensuring that this compound continues to play a pivotal role in advancing chemical research and industrial applications.

The future prospects for< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid are promising, with potential applications emerging across multiple domains. As synthetic methodologies evolve and new challenges arise in drug discovery and materials science, this compound is poised to remain a cornerstone of innovation. Its unique structural attributes and reactivity make it an indispensable tool for chemists and researchers striving to push the boundaries of what is possible in their respective fields.

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